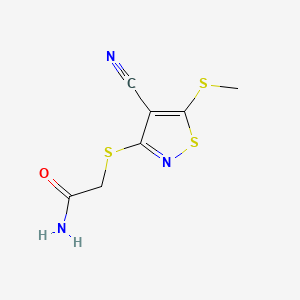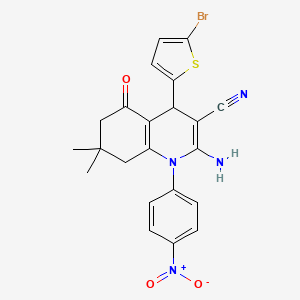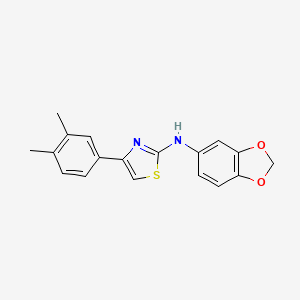![molecular formula C42H30N2O4 B11535704 2,8-di(naphthalen-2-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11535704.png)
2,8-di(naphthalen-2-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-DI(2-NAPHTHYL)-5-PHENYL-3A,4,6,6A,9A,10,10A,10B-OCTAHYDRO-6,10-ETHENOISOINDOLO[5,6-E]ISOINDOLE-1,3,7,9(2H,8H)-TETRONE is a complex organic compound belonging to the class of isoindole derivatives This compound is characterized by its intricate structure, which includes multiple fused rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-DI(2-NAPHTHYL)-5-PHENYL-3A,4,6,6A,9A,10,10A,10B-OCTAHYDRO-6,10-ETHENOISOINDOLO[5,6-E]ISOINDOLE-1,3,7,9(2H,8H)-TETRONE typically involves a multi-step process. One common method includes the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione intermediates . These intermediates can then undergo further cyclization and functionalization reactions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,8-DI(2-NAPHTHYL)-5-PHENYL-3A,4,6,6A,9A,10,10A,10B-OCTAHYDRO-6,10-ETHENOISOINDOLO[5,6-E]ISOINDOLE-1,3,7,9(2H,8H)-TETRONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,8-DI(2-NAPHTHYL)-5-PHENYL-3A,4,6,6A,9A,10,10A,10B-OCTAHYDRO-6,10-ETHENOISOINDOLO[5,6-E]ISOINDOLE-1,3,7,9(2H,8H)-TETRONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,8-DI(2-NAPHTHYL)-5-PHENYL-3A,4,6,6A,9A,10,10A,10B-OCTAHYDRO-6,10-ETHENOISOINDOLO[5,6-E]ISOINDOLE-1,3,7,9(2H,8H)-TETRONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
Isoindole-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phthalimides: Another class of compounds with a similar structural motif and diverse applications in medicinal chemistry.
Uniqueness
2,8-DI
Properties
Molecular Formula |
C42H30N2O4 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
5,14-dinaphthalen-2-yl-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone |
InChI |
InChI=1S/C42H30N2O4/c45-39-33-22-32(25-10-2-1-3-11-25)34-30-18-19-31(35(34)38(33)42(48)43(39)28-16-14-23-8-4-6-12-26(23)20-28)37-36(30)40(46)44(41(37)47)29-17-15-24-9-5-7-13-27(24)21-29/h1-21,30-31,33,35-38H,22H2 |
InChI Key |
DNXGTQXYMRVZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3C4C=CC(C3=C1C5=CC=CC=C5)C6C4C(=O)N(C6=O)C7=CC8=CC=CC=C8C=C7)C(=O)N(C2=O)C9=CC1=CC=CC=C1C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11535633.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11535634.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11535636.png)

methyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL](/img/structure/B11535646.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11535659.png)
acetyl]hydrazono}butanamide](/img/structure/B11535663.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11535665.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11535672.png)
![N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine](/img/structure/B11535675.png)

![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11535692.png)
![3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]hydrazono}methyl]phenol](/img/structure/B11535699.png)
